Cas no 94444-78-7 (Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)

Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-
- 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
- AKOS016016535
- SCHEMBL10933173
- 94444-78-7
- 4-Chloro-3-(trifluoromethoxy)-benzotrifluoride
- MFCD22580906
- AIMSEDHNQKTBQO-UHFFFAOYSA-N
-
- MDL: MFCD22580906
- インチ: InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
- InChIKey: AIMSEDHNQKTBQO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.9776614Da
- どういたいしつりょう: 263.9776614Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 9.2Ų
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB256543-5 g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 5g |
€798.00 | 2023-05-20 | |
abcr | AB256543-1 g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 1g |
€299.00 | 2023-05-20 | |
Enamine | EN300-11772756-1.0g |
1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
94444-78-7 | 95% | 1.0g |
$0.0 | 2022-12-01 | |
abcr | AB256543-1g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 1g |
€299.00 | 2025-02-17 | |
abcr | AB256543-5g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 5g |
€798.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658109-5g |
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
94444-78-7 | 98% | 5g |
¥12020.00 | 2024-04-24 |
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-に関する追加情報
Introduction to Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- CAS No. 94444-78-7
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-, identified by its CAS number 94444-78-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic hydrocarbons, characterized by its unique structural and electronic properties. The presence of multiple fluorine atoms and chlorine substituents imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- consists of a benzene ring substituted with a chlorine atom at the 1-position, a trifluoromethoxy group at the 2-position, and a trifluoromethyl group at the 4-position. This arrangement results in a molecule with high electron-withdrawing effects, which can influence its interaction with biological targets. The compound's high lipophilicity and moderate solubility in organic solvents make it suitable for various applications in drug discovery and material science.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their potential as bioactive molecules. The electron-withdrawing nature of fluorine atoms can enhance the metabolic stability of drug candidates, while the chlorine substituents can improve binding affinity to biological receptors. Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- exemplifies this trend, as it has been explored in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to design complex molecules with tailored properties. For instance, the trifluoromethoxy group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo metal-catalyzed cross-coupling reactions. These characteristics make Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- an indispensable tool for medicinal chemists seeking to develop new drugs.
Recent studies have highlighted the potential of this compound in the synthesis of antiviral and anticancer agents. The structural features of Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- have been leveraged to create molecules that exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For example, derivatives of this compound have shown promise in targeting kinases and proteases that are crucial for cancer cell proliferation. Additionally, the fluorine atoms contribute to favorable pharmacokinetic properties, such as increased bioavailability and reduced degradation rates.
The agrochemical sector has also benefited from the use of halogenated aromatic compounds like Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-. Its structural motifs are often incorporated into herbicides and insecticides due to their ability to interact selectively with biological targets in pests and weeds. The high lipophilicity of these compounds enhances their penetration into plant tissues or insect exoskeletons, improving their efficacy as active ingredients in crop protection products.
In terms of synthetic methodologies, Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- has been synthesized through various routes involving halogenation and functional group transformations. Advanced techniques such as palladium-catalyzed coupling reactions and directed ortho-metalation have been employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of this compound but also demonstrate the progress in modern organic synthesis.
The safety profile of Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- is another critical consideration in its application. While halogenated aromatic compounds can pose certain hazards if mishandled, proper protocols ensure safe handling in laboratory and industrial settings. Regulatory agencies have established guidelines for their use, emphasizing storage conditions and personal protective equipment. As research continues to expand the applications of this compound, ongoing studies focus on optimizing synthetic routes while minimizing environmental impact.
The future prospects for Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- are promising, with emerging research indicating its potential in materials science and advanced functional materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Additionally, the development of new synthetic methodologies may unlock further possibilities for its use in drug discovery and beyond.
In conclusion, Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- (CAS No. 94444-78-7) is a multifaceted compound with significant utility across multiple industries. Its structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As research advances,the full potential of this compound will continue to be explored,leading to innovative solutions and advancements.
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